Cas no 897613-36-4 (2-ethyl-N-(2-{4-(2-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)butanamide)

2-Ethyl-N-(2-{4-(2-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)butanamide is a synthetic organic compound featuring a fluorophenylpiperazine sulfonamide core linked to a butanamide moiety. This structure confers potential bioactivity, particularly in neurological and pharmacological applications, due to the presence of the fluorophenylpiperazine group, which is known for its affinity to serotonin and dopamine receptors. The sulfonamide and amide functionalities enhance solubility and stability, making it suitable for further derivatization or formulation. Its well-defined molecular architecture allows for precise interaction studies in drug discovery, offering a valuable scaffold for targeting receptor-mediated pathways. The compound's purity and synthetic reproducibility support its use in rigorous research settings.
2-ethyl-N-(2-{4-(2-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)butanamide structure
897613-36-4 structure
Product Name:2-ethyl-N-(2-{4-(2-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)butanamide
CAS No:897613-36-4
MF:C18H28FN3O3S
MW:385.496626853943
CID:6278628
PubChem ID:18565379
Update Time:2025-10-28

2-ethyl-N-(2-{4-(2-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)butanamide Chemical and Physical Properties

Names and Identifiers

    • 2-ethyl-N-(2-{4-(2-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)butanamide
    • 2-ethyl-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]butanamide
    • 897613-36-4
    • F2068-0136
    • AKOS024624998
    • 2-ethyl-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)butanamide
    • 2-ethyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butanamide
    • Inchi: 1S/C18H28FN3O3S/c1-3-15(4-2)18(23)20-9-14-26(24,25)22-12-10-21(11-13-22)17-8-6-5-7-16(17)19/h5-8,15H,3-4,9-14H2,1-2H3,(H,20,23)
    • InChI Key: VIDGNBNIOUCZHV-UHFFFAOYSA-N
    • SMILES: S(CCNC(C(CC)CC)=O)(N1CCN(C2C=CC=CC=2F)CC1)(=O)=O

Computed Properties

  • Exact Mass: 385.18354110g/mol
  • Monoisotopic Mass: 385.18354110g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 8
  • Complexity: 540
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 78.1Ų

2-ethyl-N-(2-{4-(2-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)butanamide Pricemore >>

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Additional information on 2-ethyl-N-(2-{4-(2-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)butanamide

Comprehensive Overview of 2-ethyl-N-(2-{4-(2-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)butanamide (CAS No. 897613-36-4)

The compound 2-ethyl-N-(2-{4-(2-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)butanamide, identified by its CAS No. 897613-36-4, is a sophisticated organic molecule with significant potential in pharmaceutical and biochemical research. Its complex structure combines a piperazine ring, a fluorophenyl group, and a sulfonyl bridge, making it a subject of interest for drug discovery and therapeutic applications. Researchers are particularly intrigued by its potential interactions with G-protein-coupled receptors (GPCRs), a hot topic in modern pharmacology due to their role in treating neurological and metabolic disorders.

In recent years, the demand for novel small-molecule modulators has surged, driven by advancements in precision medicine and targeted therapy. The structural features of 2-ethyl-N-(2-{4-(2-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)butanamide align with this trend, as its fluorophenyl-piperazine moiety is known to influence receptor binding affinity. This has led to increased searches for "piperazine derivatives in drug design" and "fluorinated compounds in CNS research," reflecting the compound's relevance in cutting-edge studies.

From a synthetic chemistry perspective, the sulfonamide linkage in CAS No. 897613-36-4 offers stability and bioavailability enhancements, a key consideration for oral drug formulations. Discussions around "improving drug half-life" and "sulfonyl-based prodrugs" frequently cite such structural motifs. Additionally, the compound's 2-ethylbutanamide tail may contribute to lipophilicity, a property highly searched in contexts like "blood-brain barrier penetration" and "CNS drug optimization."

The rise of AI-driven drug discovery has further spotlighted compounds like 2-ethyl-N-(2-{4-(2-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)butanamide. Platforms leveraging machine learning for molecular docking often prioritize such scaffolds due to their modularity and structure-activity relationship (SAR) potential. Queries such as "computational screening of piperazine analogs" and "fluorophenyl sulfonamides in virtual libraries" underscore this intersection of chemistry and technology.

Environmental and regulatory considerations also play a role in the compound's profile. While not classified as hazardous, its fluorinated aromatic component aligns with broader discussions on "sustainable fluorochemistry" and "green synthesis of pharmaceuticals." Researchers are exploring methods to reduce waste in producing such high-value intermediates, addressing popular search trends like "eco-friendly heterocycle synthesis."

In conclusion, 2-ethyl-N-(2-{4-(2-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)butanamide (CAS No. 897613-36-4) exemplifies the convergence of medicinal chemistry, computational biology, and sustainable science. Its multifaceted applications—from GPCR modulation to drug delivery optimization—make it a compelling case study for both academic and industrial audiences seeking innovative solutions in life sciences.

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